3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Description
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at position 3 with a pyrrolidine group and at position 2 with a trifluoromethyl (-CF₃) group. This compound is of interest in medicinal chemistry, particularly in the design of allosteric modulators for cannabinoid receptors (CB1) and other therapeutic targets .
Properties
IUPAC Name |
3-pyrrolidin-1-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-8(4-3-5-14-9)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRASTWKDWYXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antitumor Agents
The compound's structure, featuring a pyridine ring with a trifluoromethyl group, enhances its biological activity. Compounds containing trifluoromethylpyridine structures are increasingly recognized for their potential as antiviral and antitumor agents. Approximately 40% of pharmaceutical compounds include fluorine, with nearly 20% containing trifluoromethyl groups, making these derivatives significant in drug design .
- Clinical Trials : Many derivatives of 3-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine are undergoing clinical trials, with expectations for approval as new drugs. The presence of fluorine atoms is believed to improve the pharmacokinetic properties of these compounds .
- Mechanism of Action : The compound acts on various biological pathways, including those involved in cancer proliferation and viral replication. Its ability to modulate histamine receptors (H3 receptors) suggests potential therapeutic uses in treating conditions such as obesity and neurological disorders .
Agrochemical Applications
Pesticide Development
The unique properties of this compound make it an attractive candidate for developing agrochemicals. Trifluoromethylpyridines are integral to synthesizing several pesticides due to their enhanced efficacy against pests compared to traditional compounds.
- Examples of Use :
- Sulfoxaflor , a pesticide based on the 6-(trifluoromethyl)pyridine structure, demonstrates superior pest control capabilities .
- Fluazinam , a fungicide derived from trifluoromethylpyridine, exhibits potent activity against various fungal pathogens, significantly outperforming chlorine-containing derivatives .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods that incorporate trifluoromethyl groups into organic frameworks.
- Direct Fluorination : This method involves the introduction of fluorine atoms directly into the aromatic system of pyridine derivatives. This process can enhance the compound's reactivity and biological activity .
- Building Block Approach : Another common method is assembling pyridine from trifluoromethyl-containing precursors. This approach allows for greater flexibility in designing compounds with desired biological properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine vs. Pyrimidine Analogs
Replacing the pyridine ring with a pyrimidine scaffold (two nitrogen atoms) alters electronic properties and binding interactions. For example:
- Compounds 7d and 8d (Khurana et al., 2017) feature pyrimidine rings with 4-cyanophenyl and pyrrolidinyl substituents. These compounds exhibited comparable allosteric modulation (KB ≈ 100–200 nM, α ≈ 2–3) to PSNCBAM-1, a CB1 positive allosteric modulator. The pyrrolidinyl group at the pyrimidine’s 2- or 4-position was critical for activity, highlighting the importance of nitrogen positioning .
Table 1: Pyridine vs. Pyrimidine Analogs
| Compound | Core Structure | Substituents | KB (nM) | Cooperativity (α) |
|---|---|---|---|---|
| 3-(Pyrrolidin-1-yl)-2-CF₃-pyridine | Pyridine | 3-pyrrolidinyl, 2-CF₃ | N/A | N/A |
| 7d (Khurana et al.) | Pyrimidin-4-yl | 4-cyanophenyl, 3-pyrrolidinyl | 120 | 2.8 |
| 8d (Khurana et al.) | Pyrimidin-2-yl | 4-cyanophenyl, 3-pyrrolidinyl | 180 | 2.1 |
Substituent Effects on Pyridine Derivatives
Variations in substituents significantly impact physicochemical and pharmacological properties:
Fluorine Substitution
- 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine (): Fluorine at position 2 increases electronegativity and metabolic stability. The allyl group at position 3 may enhance lipophilicity (LogP ~2.5 estimated) but reduce solubility .
Trifluoromethyl Positioning
- (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (): The -CF₃ group at position 5 (vs. position 2 in the target compound) alters electronic distribution. The (R)-configuration of the pyrrolidine amine enhances stereoselective interactions (PSA = 42.15, LogP = 2.4) .
Table 2: Substituent Impact on Pyridine Derivatives
| Compound | Substituents | Molecular Weight | LogP (Estimated) | Key Properties |
|---|---|---|---|---|
| 3-(Pyrrolidin-1-yl)-2-CF₃-pyridine | 3-pyrrolidinyl, 2-CF₃ | 246.2 | 2.8 | Moderate solubility, basic |
| 3-Allyl-2-fluoro-6-pyrrolidinyl-pyridine | 3-allyl, 2-F, 6-pyrrolidinyl | 236.3 | 2.5 | High lipophilicity |
| (R)-1-(5-CF₃-pyridin-2-yl)pyrrolidin-3-amine | 5-CF₃, 2-pyrrolidinyl, 3-amine (R) | 261.2 | 2.4 | Stereoselective binding |
Biological Activity
3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS No. 1713160-37-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group and the pyrrolidine moiety contribute to its distinct pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
Molecular Structure:
- Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
- Pyrrolidine Ring: A five-membered saturated ring containing one nitrogen atom.
- Trifluoromethyl Group: A functional group (-CF3) that enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an antagonist or modulator in several biological pathways, particularly those involving G-protein-coupled receptors (GPCRs) and ion channels.
Analgesic Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant analgesic effects. For instance, a related compound demonstrated high antagonistic activity against the TRPV1 receptor, which is crucial for pain sensation. This suggests that this compound may also possess similar properties, potentially providing relief in neuropathic pain models .
Antimicrobial Activity
Compounds containing the pyridine and pyrrolidine moieties have shown promising antimicrobial activities. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways .
Case Studies
- TRPV1 Antagonism : A study on related pyridine derivatives found that they effectively blocked capsaicin-induced activation of TRPV1, leading to reduced pain responses in animal models. This highlights the potential of this compound in developing new analgesics .
- Antibacterial Activity : In vitro tests showed that pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating a robust antibacterial profile .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example:
- Step 1: Start with 2-chloro-3-(trifluoromethyl)pyridine.
- Step 2: React with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (60–100°C).
- Key Considerations: The electron-withdrawing trifluoromethyl group activates the pyridine ring toward substitution at the 2-position. Monitoring reaction progress via TLC or HPLC ensures completion .
Advanced: How does the trifluoromethyl group modulate the electronic and steric properties of the pyridine ring, and what implications does this have for downstream reactivity?
Answer:
The trifluoromethyl group exerts strong electron-withdrawing effects (-I and -σ* inductive effects), which:
- Reduce electron density at the pyridine ring, enhancing susceptibility to nucleophilic attack at adjacent positions.
- Increase thermal and oxidative stability due to the strong C-F bonds.
- Impede electrophilic substitutions (e.g., nitration) at the 3-position. Computational studies (e.g., DFT) can map localized electron density and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further functionalization .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies pyrrolidine protons (δ 1.8–2.2 ppm for N-CH₂; δ 3.2–3.6 ppm for N-CH₂ adjacent to nitrogen).
- ¹⁹F NMR: Confirms the trifluoromethyl group (δ -60 to -70 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 231.10 for C₁₀H₁₂F₃N₂).
- X-ray Crystallography: Resolves bond angles and spatial arrangements of the pyrrolidine and trifluoromethyl groups .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Assays: Use isogenic cell lines and controlled environments (e.g., O₂ levels, pH) to minimize confounding factors.
- Purity Validation: Employ HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted starting materials) can skew results.
- Environmental Controls: Account for surface interactions (e.g., adsorption to labware) using microspectroscopic imaging or isotopic labeling .
Basic: What are optimal storage conditions for this compound to ensure long-term stability?
Answer:
- Storage: Seal in anhydrous containers under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group.
- Temperature: Maintain at 2–8°C to minimize thermal decomposition.
- Monitoring: Periodically assess purity via NMR or LC-MS, especially after prolonged storage .
Advanced: What computational tools can predict the regioselectivity of cross-coupling reactions involving this compound?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position of the pyridine ring may show higher reactivity in Suzuki-Miyaura couplings due to electron-deficient regions.
- Molecular Dynamics (MD): Simulate solvent effects on transition states to optimize reaction conditions (e.g., dioxane vs. toluene).
- Software: Gaussian or ORCA for quantum mechanics; Schrödinger Suite for ligand-receptor modeling .
Basic: How does the pyrrolidine substituent influence the compound’s solubility and bioavailability?
Answer:
- Solubility: The pyrrolidine group enhances water solubility via hydrogen bonding. LogP values can be experimentally determined using shake-flask or HPLC methods.
- Bioavailability: Pyrrolidine’s conformational flexibility improves membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify permeability coefficients .
Advanced: What strategies are effective for functionalizing the pyrrolidine ring without destabilizing the pyridine core?
Answer:
- Protection/Deprotection: Temporarily protect the pyridine nitrogen with a Boc group during pyrrolidine functionalization.
- Mild Conditions: Use Pd-catalyzed C-H activation or photoredox catalysis to modify pyrrolidine at low temperatures (<50°C).
- Analytical Validation: Monitor ring stability via ¹H NMR after each synthetic step to detect undesired ring-opening or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
